molecular formula C10H8Cl2O3 B1265476 4-(Allyloxy)-3,5-dichlorobenzoic acid CAS No. 41727-45-1

4-(Allyloxy)-3,5-dichlorobenzoic acid

Cat. No. B1265476
CAS RN: 41727-45-1
M. Wt: 247.07 g/mol
InChI Key: RXLVKVUKUULKAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Allyloxy)-3,5-dichlorobenzoic acid often involves catalytic processes or specific reactions that enable the introduction of functional groups. For instance, the use of catalysts like 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been shown to be effective for the amide condensation of sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and interactions. X-ray diffraction techniques often elucidate the arrangement of atoms within a molecule, revealing how functional groups are oriented and potentially affect the molecule's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving 4-(Allyloxy)-3,5-dichlorobenzoic acid may include halogenation, nucleophilic substitution, and cyclization reactions. The presence of dichloro groups and an allyloxy group in its structure makes it a versatile intermediate for synthesizing various organic compounds. For example, the photodecomposition of chlorobenzoic acids can lead to the formation of hydroxybenzoic acids and benzoic acid itself, highlighting the reactivity of chloro groups under specific conditions (Crosby & Leitis, 1969).

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(Allyloxy)-3,5-dichlorobenzoic acid has been studied in the context of chemical synthesis and the exploration of its chemical properties. For instance, research has delved into the chlorination processes of related compounds, such as 4-aminobenzoic acid and its derivatives, to produce compounds like 4-amino-3,5-dichlorobenzoic acid (C. Stelt & W. Nauta, 2010). Additionally, studies have focused on the synthesis of complex polymers using initiators that contain allyloxy functional groups, which indicates the relevance of such compounds in polymer chemistry (P. Sane et al., 2013).

Applications in Polymer Science

  • The allyloxy group in 4-(Allyloxy)-3,5-dichlorobenzoic acid finds applications in the synthesis of polymers. For example, research has been conducted on the synthesis of heterobifunctionalized poly(e-caprolactones) and poly(methyl methacrylate)s using initiators with allyloxy and other functional groups, showcasing the compound's utility in developing new polymer materials (P. Sane et al., 2011).

Spectroscopic and Microbiological Studies

  • Spectroscopic analyses, such as FT-IR, FT-Raman, and UV studies, have been conducted on compounds related to 4-(Allyloxy)-3,5-dichlorobenzoic acid. These studies provide insights into the electronic structure and properties of such compounds. Additionally, their antimicrobial activities against bacteria and yeast have been investigated, suggesting potential applications in microbiology (M. Kalinowska et al., 2008).

Drug Synthesis and Pharmacological Research

  • Compounds derived from 3,5-dichlorobenzoic acid, a closely related compound to 4-(Allyloxy)-3,5-dichlorobenzoic acid, have been synthesized for potential applications in pharmacology. For instance, the synthesis of L-651582, an antiproliferative agent, from 3,5-dichlorobenzoic acid highlights the relevance of these compounds in drug development (W. Xiao, 2006).

Corrosion Inhibition

  • Research has also explored the use of compounds related to 4-(Allyloxy)-3,5-dichlorobenzoic acid in corrosion inhibition. Studies on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, for example, demonstrate the potential application of such compounds in protecting metals from corrosive environments (F. Bentiss et al., 2009).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a substance and how to handle it safely. For a related compound, 4-Allyloxybenzaldehyde, the safety data sheet indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

While specific future directions for “4-(Allyloxy)-3,5-dichlorobenzoic acid” were not found, research trends in related fields, such as lactic acid production from lignocellulosic biomass, show a consistent growth trajectory .

properties

IUPAC Name

3,5-dichloro-4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLVKVUKUULKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194522
Record name Benzoic acid, 4-(allyloxy)-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3,5-dichlorobenzoic acid

CAS RN

41727-45-1
Record name Benzoic acid, 4-(allyloxy)-3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041727451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(allyloxy)-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RB Moffett, PH Seay - Journal of Medicinal Chemistry, 1959 - ACS Publications
1 COOH HH Cl Cl 650 40 2 COOH CH2CH= CH2 H Cl Cl 460 100 3 COOCH2CH= CH2 ch2ch= ch2 H Cl Cl 300 80 4 conh2 ch2ch= ch2 H Cl Cl 650> 900* 99 5 COOH HHII 1000 60 …
Number of citations: 3 pubs.acs.org
E Tobler, M Lämmerhofer, F Wuggenig… - …, 2002 - Wiley Online Library
Cation exchange type chiral stationary phases (CSPs) based on 3,5‐dichlorobenzoyl amino acid and amino phosphonic acid derivatives as chiral selectors (SOs) and silica as …
D Hebenstreit, W Bicker, M Lämmerhofer… - …, 2004 - Wiley Online Library
Strong cation exchange (SCX)‐type chiral stationary phases (CSPs) based on β‐amino sulfonic acid‐terminated dipeptide derivatives as chiral selectors, immobilized on thiol‐modified …
CV Hoffmann, M Laemmerhofer, W Lindner - Journal of Chromatography a, 2007 - Elsevier
The preparation of novel brush-type chiral cation-exchange materials based on de novo designed synthetic low molecular mass selectors (SOs) and their evaluation for enantioselective …
Number of citations: 107 www.sciencedirect.com
D Wolrab - 2011 - core.ac.uk
The most lethal human parasitic infection is still malaria. Millions of people die due to this disease every year worldwide, especially in Africa region. Therefore an effective treatment and …
Number of citations: 0 core.ac.uk
H Hettegger - 2012 - core.ac.uk
The separation of chiral compounds into single enantiomers is an important aspect of analytical and preparative issues including the enantioseparation of chiral drugs [1-6], purity …
Number of citations: 0 core.ac.uk
C Hoffmann - 2008 - phaidra.univie.ac.at
Chirality, or often called handedness, is derived from the greek word for hand and represents the geometrical property of a given object to be not superimposable with its mirror image. …
Number of citations: 2 phaidra.univie.ac.at
VO Sheftel - 2000 - books.google.com
Now, more than ever, foods come packaged in containers designed for direct cooking or heating, which often causes the movement of substances-indirect additives-into foods. Because …
Number of citations: 239 books.google.com
X Liang, A Shen, Z Guo - Thiol-X chemistries in polymer and …, 2013 - books.google.com
Click chemistry, 1 which was introduced by Sharpless in 2001, possesses the classical characteristics of modularity, high efficiency, results in high yields with no or inoffensive …
Number of citations: 6 books.google.com

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